molecular formula C11H9N3 B114879 7-methyl-3H-imidazo[4,5-f]quinoline CAS No. 148533-60-2

7-methyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B114879
CAS No.: 148533-60-2
M. Wt: 183.21 g/mol
InChI Key: NOBZXRYZFOWWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3H-imidazo[4,5-f]quinoline is a synthetic heterocyclic organic compound based on a fused imidazole and quinoline ring system, a scaffold recognized for its significant potential in medicinal chemistry and biological research . Imidazoquinoline hybrids are investigated for a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties, and serve as key intermediates in organic synthesis . The structural motif is also studied as an agonist for toll-like receptors and as a inhibitor for enzymes such as phosphoinositide 3-kinases . Related analogs, such as 1H-Imidazo[4,5-c]quinolin-4-amines, have been developed and patented for their antiviral effects . This compound is provided for research purposes only and is suited for use in pharmaceutical development, biochemical profiling, and as a standard in analytical studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6H-imidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-7-2-3-8-9(14-7)4-5-10-11(8)13-6-12-10/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICNWZIKTXBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C(=CC=C3C2=NC=N3)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Methyl 3h Imidazo 4,5 F Quinoline and Its Analogues

Strategic Approaches for Constructing the Imidazo[4,5-f]quinoline Nucleus

The construction of the imidazo[4,5-f]quinoline scaffold can be approached by forming either the imidazole (B134444) or the quinoline (B57606) ring in the final steps of the synthesis.

Regioselective Annulation Reactions for Imidazole Ring Formation

The formation of the imidazole ring onto a pre-existing quinoline core is a common and effective strategy. This typically involves the use of a substituted quinoline-5,6-diamine (B1297419) as a key intermediate.

One established method is the Weidenhagen reaction, which involves the condensation of a 1,2-diamine, in this case, a quinoline-5,6-diamine, with an aldehyde. For instance, the reaction of quinoline-5,6-diamine with furfural (B47365) yields 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net This approach allows for the introduction of various substituents at the 2-position of the imidazole ring by selecting the appropriate aldehyde.

Another strategy involves the cyclization of an N-(quinolin-6-yl)carboxamide or carbothioamide. For example, N-(quinolin-6-yl)furan-2-carbothioamide can be oxidized with potassium ferricyanide (B76249) in an alkaline medium (Jakobson procedure) to form the corresponding thiazolo[5,4-f]quinoline, which can be seen as an analogue of the imidazo[4,5-f]quinoline system. researchgate.net A similar cyclization of an appropriately substituted diaminoquinoline precursor after acylation can lead to the desired imidazo[4,5-f]quinoline. binghamton.edu

The regioselectivity of these annulation reactions is crucial, as the fusion of the imidazole ring to the quinoline can theoretically result in different isomers. The specific substitution pattern on the starting quinoline derivative directs the cyclization to form the desired imidazo[4,5-f]quinoline isomer.

Convergent and Divergent Synthetic Routes to the Quinoline Moiety

The synthesis of the quinoline moiety itself offers a high degree of flexibility, allowing for the introduction of various substituents that will ultimately be part of the final imidazo[4,5-f]quinoline structure.

Convergent Routes: In a convergent approach, the quinoline ring is constructed from simpler precursors, often incorporating desired substituents at an early stage. A variety of classical named reactions can be employed for quinoline synthesis, such as the Combes, Conrad-Limpach, and Friedländer syntheses. More modern approaches utilize transition metal-catalyzed C-H activation and annulation strategies to build the quinoline core. mdpi.com For example, rhodium-catalyzed cyclization of aniline (B41778) derivatives with alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com

Divergent Routes: A divergent strategy involves the synthesis of a common quinoline intermediate which is then elaborated into a variety of derivatives. For instance, a key intermediate such as a nitroquinolone can be synthesized and then subjected to a series of reactions to introduce diversity. A general sequence involves the nitration of a substituted quinolin-4-ol, followed by chlorination with phosphorus oxychloride (POCl₃) to yield a 4-chloro-3-nitroquinoline (B17048) derivative. nih.govacs.org This intermediate is highly versatile. The chloro group can be displaced by various amines, and the nitro group can be subsequently reduced to an amino group, setting the stage for imidazole ring formation. nih.govacs.org

Direct and Indirect Derivatization of the 7-Methyl Position

The presence and nature of the substituent at the 7-position of the imidazo[4,5-f]quinoline scaffold can significantly influence its biological activity. nih.gov

Introduction of the Methyl Group via Precursor Manipulation

The most straightforward method to introduce the 7-methyl group is to start with a quinoline precursor that already contains a methyl group at the corresponding position. For example, the synthesis can begin with a substituted aniline that will become the benzene (B151609) ring portion of the quinoline, with a methyl group at the desired position. This methyl-substituted aniline can then be used in a standard quinoline synthesis, such as the Doebner-von Miller reaction or other cyclization strategies, to build the quinoline ring. This ensures the methyl group is incorporated into the final imidazo[4,5-f]quinoline structure from the outset. An example includes the synthesis of 9-(p-Dimethylaminoanilino)-7-methyl-1H-imidazo[4,5-f]quinoline, where the 7-methyl group is present on the starting quinoline precursor. prepchem.com

Post-Synthetic Modifications at C-7 in the Imidazoquinoline Scaffold

While less common for the introduction of a simple methyl group, post-synthetic modification at the C-7 position is a viable strategy for introducing other functionalities. nih.gov If an imidazo[4,5-f]quinoline with a suitable leaving group at the C-7 position can be synthesized, various cross-coupling reactions, such as Suzuki or Stille coupling, could potentially be employed to introduce a methyl group or other alkyl substituents. However, the reactivity of the imidazo[4,5-f]quinoline ring system must be considered to ensure selective modification at the desired position. Research has shown that substitutions at the C7 position of imidazoquinolines are tolerated and can modulate the biological activity of the compounds. nih.gov

Synthesis of Diverse 7-Methyl Imidazo[4,5-f]quinoline Derivatives

The synthesis of diverse derivatives of 7-methyl-imidazo[4,5-f]quinoline can be achieved by modifying various positions on the heterocyclic scaffold.

A common strategy involves the modification of a 4-chloro-7-methyl-3-nitroquinoline (B6260918) intermediate. The chlorine at the 4-position is susceptible to nucleophilic substitution by a wide range of primary and secondary amines, leading to a library of 4-amino-7-methyl-3-nitroquinolines. Subsequent reduction of the nitro group to an amine provides the corresponding 3,4-diaminoquinoline. This diamine can then be cyclized with various reagents to form the imidazole ring, yielding a diverse set of 2-substituted-7-methyl-3H-imidazo[4,5-f]quinolines. For example, cyclization with an orthoester will introduce a substituent at the 2-position corresponding to the R-group of the orthoester.

Further diversity can be introduced by modifying substituents on the amine that was introduced at the 4-position. For instance, if the amine contains other functional groups, these can be further elaborated.

The following table provides an overview of key intermediates and reaction types involved in the synthesis of 7-methyl-3H-imidazo[4,5-f]quinoline and its analogues.

Intermediate/Precursor Reaction Type Purpose Reference
Substituted Quinoline-5,6-diamineWeidenhagen ReactionImidazole ring formation researchgate.net
4-Chloro-3-nitroquinolineNucleophilic SubstitutionIntroduction of diversity at C-4 nih.govacs.org
3-Nitroquinolin-4-olNitrationPrecursor to chloro-nitroquinoline nih.govacs.org
7-Methyl-substituted AnilineQuinoline SynthesisIntroduction of C-7 methyl group prepchem.com
N-(Quinolin-6-yl)carboxamideCyclizationImidazole ring formation binghamton.edu

Functional Group Interconversions and Coupling Reactions

Functional group interconversion (FGI) and cross-coupling reactions are fundamental strategies for elaborating the imidazo[4,5-f]quinoline core, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties. These reactions typically start with a pre-formed heterocyclic system and modify its peripheral functional groups.

A common approach involves the strategic manipulation of substituents on the quinoline ring system. For instance, in the synthesis of related polyphenolic imidazo[4,5-c]quinoline derivatives, a key step is the conversion of a hydroxyl group on the quinoline core into a chloro group. acs.org This is often achieved by treating a quinolin-4-ol intermediate with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃), which transforms the hydroxyl into a more reactive leaving group for subsequent nucleophilic substitution reactions. acs.org

Another powerful FGI sequence is the introduction and subsequent reduction of a nitro group. Nitration of the quinoline ring, often accomplished with nitric acid in a suitable solvent, followed by reduction of the nitro functionality to an amine, provides a key handle for further derivatization. acs.org The reduction is typically carried out using methods like catalytic hydrogenation with palladium on charcoal. acs.org This newly formed amino group can then participate in cyclization reactions to form the imidazole ring or undergo various coupling reactions.

Modern cross-coupling reactions have also been applied to related heterocyclic systems to introduce carbon-carbon and carbon-nitrogen bonds. While not specifically detailed for this compound in the provided context, methods like the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are routinely used for analogous structures like quinazolines. acs.org These palladium-catalyzed reactions allow for the coupling of halogenated or triflated heterocycles with boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig), enabling the synthesis of a vast array of substituted analogues. acs.org For example, a series of 7-methyl-9-(substituted arylamino)imidazo[4,5-f]quinolines has been prepared, demonstrating the utility of amination reactions in building complexity on this specific scaffold. nih.gov

Table 1: Examples of Functional Group Interconversions and Coupling Reactions for Imidazoquinoline Scaffolds
Reaction TypeStarting Functional GroupReagents/ConditionsProduct Functional GroupReference
Chlorination-OH (on quinoline ring)POCl₃, reflux-Cl acs.org
Nitration-H (on quinoline ring)Nitric Acid, Propionic Acid-NO₂ acs.org
Nitro Reduction-NO₂H₂, Pd/C-NH₂ acs.org
Amination-ClBenzylamine, Et₃N, reflux-NH-benzyl acs.org
Acylation-NH₂Trimethyl orthovalerateImidazole Ring Formation acs.org
Buchwald-Hartwig Amination-Br (on quinazoline (B50416) analogue)Pd-catalyst, Amine-NR₂ acs.org
Suzuki Coupling-Br (on quinazoline analogue)Pd-catalyst, Boronic Acid-Aryl acs.org

Multi-Component Reaction Strategies for Scaffold Expansion

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net They allow for the rapid assembly of complex molecular frameworks like the imidazo[4,5-f]quinoline system from simple, readily available precursors.

While a specific MCR for this compound is not detailed, strategies for closely related pyrazolo[4,3-f]quinoline analogues highlight the power of this approach. A mild and efficient iodine-catalyzed three-component reaction has been developed for the synthesis of 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives. researchgate.net This reaction combines an aromatic aldehyde, 1H-indazol-5-amine (an aminopyrazole), and acetone (B3395972) in the presence of a catalytic amount of iodine. researchgate.net This method is notable for being metal-free and proceeding under mild conditions to produce high yields of the complex heterocyclic product. researchgate.net

The general principle of such MCRs often involves a cascade of reactions, such as the formation of an intermediate via condensation, which then undergoes cyclization and subsequent aromatization to yield the final stable heterocyclic system. mdpi.com These strategies are highly adaptable; by varying the individual components—the aldehyde, the amine, and the ketone or active methylene (B1212753) compound—a diverse library of derivatives can be generated for further study. researchgate.netmdpi.com For example, other MCRs leading to related quinoline systems have utilized components like 5-aminopyrazoles, dimedone, and various aldehydes. mdpi.com

Table 2: Example of a Multi-Component Reaction for a Related Scaffold
Component 1Component 2Component 3CatalystResulting ScaffoldReference
Aromatic Aldehyde1H-Indazol-5-amineAcetoneIodine (I₂)7-Aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline researchgate.net
Aromatic Aldehyde5-AminopyrazoleDimedoneNone (Ethanol, reflux)1H-Pyrazolo[3,4-b]quinoline (non-aromatic carbocycle) mdpi.com
Arenediazonium SaltNitrile (R-CN)2-Aminobenzoic acid derivativeNoneQuinazolin-4(3H)-one acs.org

Isotopic Labeling Strategies for Mechanistic Elucidation and Analytical Tracing (e.g., Deuterium (B1214612) and Carbon-13 Incorporation)

Isotopic labeling is an indispensable tool in chemical and biological research, enabling detailed mechanistic studies and precise analytical tracing of molecules. The incorporation of stable isotopes like deuterium (²H) or carbon-13 (¹³C) into the this compound scaffold allows researchers to follow the metabolic fate of the compound, elucidate reaction pathways, and serve as internal standards for quantitative analysis.

A key analogue, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3, is a commercially available, deuterium-labeled version of the well-known mutagen IQ. medchemexpress.comlgcstandards.com In this compound, the three hydrogen atoms on the 3-methyl group are replaced with deuterium. lgcstandards.com This labeled molecule is invaluable as an internal standard for mass spectrometry-based quantification of the parent compound in various matrices.

The primary purpose of isotopic labeling extends to understanding reaction mechanisms and metabolic pathways. nih.gov By strategically placing an isotopic label, one can trace the transformation of specific atoms through a series of chemical or enzymatic reactions. For example, label incorporation studies have been used to determine the origin of carbonyl precursors in the formation of related heterocyclic amines. researchgate.net

Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. nih.gov Studying the KIE can provide critical insights into the rate-determining steps of a reaction mechanism, particularly those involving the cleavage of a carbon-hydrogen bond. nih.gov

Modern synthetic methods are continuously improving the efficiency and selectivity of isotopic labeling. Advanced strategies include late-stage direct hydrogen isotopic exchange (HIE), where C-H bonds in a fully formed molecule are directly exchanged for C-D bonds using reagents like D₂O, often with a metal catalyst. x-chemrx.com Flow chemistry techniques are also being developed for both deuterium and carbon-13 labeling, offering precise control over reaction conditions and improved safety, for instance, by using a "tube-in-tube" reactor to introduce gaseous ¹³CO₂ for carboxylation reactions. x-chemrx.com

Table 3: Examples and Applications of Isotopic Labeling
Labeled CompoundIsotopePosition of LabelPrimary ApplicationReference
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d₃²H (Deuterium)3-methyl group (CD₃)Internal standard for analytical quantification medchemexpress.comlgcstandards.com
[6,6-²H₂]-glucose²H (Deuterium)C6 positionMetabolic pathway tracing (in vivo) nih.gov
Generic Pharmaceuticals¹³C (Carbon-13)Varies (e.g., from ¹³CO₂)Mechanistic studies, synthesis of labeled bioactive molecules x-chemrx.com

Elucidation of Structure Activity Relationships Sar in 7 Methyl 3h Imidazo 4,5 F Quinoline Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of imidazoquinoline derivatives is highly dependent on the position and nature of substituents on the core ring system. These modifications can significantly alter the potency and selectivity of the compounds for their molecular targets.

Impact of Nitrogen Atom Substitution in the Imidazole (B134444) Ring on Activity

The imidazole ring is a critical component of the imidazoquinoline pharmacophore. The nitrogen atoms within this ring play a crucial role in the molecule's interaction with its biological targets. nih.gov The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, while the other is a pyrrole-type nitrogen. researchgate.net This arrangement allows for the existence of two equivalent tautomeric forms, which is a key feature of the imidazole structure. researchgate.netnih.gov

The nitrogen at the N-1 position of the imidazole ring has been a primary focus of SAR investigations. nih.gov Substitutions at this position can lead to compounds with selective activity for Toll-like receptor 7 (TLR7), Toll-like receptor 8 (TLR8), or mixed TLR7/8 agonism. nih.gov For instance, the presence of a tertiary alcohol at the N-1 position tends to enhance TLR7 activity. nih.gov Furthermore, TLR8 activity often requires a tertiary alcohol at this position. nih.gov

Conversely, replacement of the imidazole ring with other heterocycles, such as a triazole or a cyclic urea, results in a complete loss of activity, highlighting the essential nature of the imidazole moiety. nih.gov

Role of Substituents on the Quinoline (B57606) System (e.g., C-9 Arylamino Groups)

Substituents on the quinoline portion of the molecule also significantly influence biological activity. A series of 7-methyl-9-(substituted arylamino)imidazo[4,5-f]quinolines have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. documentsdelivered.comnih.gov This indicates that the introduction of a substituted arylamino group at the C-9 position is a viable strategy for developing antibacterial agents based on the 7-methyl-3H-imidazo[4,5-f]quinoline scaffold.

Conformational Flexibility and Tautomerism in Relation to Molecular Recognition

The ability of a molecule to adopt different conformations can be studied using computational methods like the reference interaction site model (RISM). mdpi.com This approach can assess the conformational changes of molecules in solution, providing insights into how they might interact with a biological target. mdpi.com For instance, studies on 7-hydroxyquinoline (B1418103) derivatives have shown that tautomeric proton transfer can lead to intramolecular twisting upon irradiation. nih.gov While this specific example relates to photo-induced changes, it underscores the inherent flexibility and potential for tautomer-driven conformational shifts within the broader quinoline class, which is relevant to how this compound derivatives may be recognized by their biological partners.

Rational Design Principles Derived from Comparative SAR Analyses within Imidazoquinolines

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.commdpi.com By systematically analyzing the structure-activity relationships within a class of compounds, researchers can derive principles to guide the synthesis of more potent and selective analogs. rsc.orgnih.gov

For imidazoquinolines, several key design principles have emerged from comparative SAR studies:

The Imidazole Moiety is Essential: Replacement of the imidazole ring leads to a loss of activity, establishing it as a critical pharmacophore. nih.gov

N-1 and C-2 Positions are Key for Potency and Selectivity: Modifications at the N-1 and C-2 positions of the imidazole ring have been extensively explored and are known to significantly impact the potency and selectivity of TLR7 and TLR8 agonists. nih.gov

C-7 Substituents Modulate Activity: The introduction of substituents at the C-7 position of the quinoline ring is well-tolerated when the N-1 and C-2 positions are appropriately substituted. nih.gov A trend has been observed where electron-donating groups at C-7 lead to stronger activation of TLR7/8 compared to electron-withdrawing groups. nih.gov

The 4-Amino Group is Crucial: The 4-amino group on the quinoline ring is essential for activity. nih.gov

These principles provide a framework for the design of new imidazoquinoline derivatives with desired biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Imidazoquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural features of molecules with their biological activity. nih.govjmpas.com This approach is a valuable tool in drug discovery for predicting the activity of untested compounds and for designing new molecules with enhanced potency. jmpas.comnih.gov

3D-QSAR models, in particular, provide insights into the three-dimensional structural requirements for activity. nih.gov These models can generate contour maps that highlight regions where modifications to the molecule are likely to increase or decrease its biological effect. nih.gov For quinoline-based compounds, QSAR models have been successfully developed to predict their activity against various targets. nih.govscienceopen.com

Machine learning algorithms, such as Support Vector Regression and Random Forest Regression, are increasingly being used to build robust QSAR models. scispace.com These models can achieve high correlation between predicted and experimentally determined activities, making them powerful predictive tools for the design of novel imidazoquinoline analogues. scispace.com

Interactive Data Table of Research Findings

Computational Chemistry and Theoretical Characterization of 7 Methyl 3h Imidazo 4,5 F Quinoline

Electronic Structure Calculations and Molecular Orbital Analysis (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like 7-methyl-3H-imidazo[4,5-f]quinoline, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial in understanding the molecule's reactivity, stability, and optical properties.

In studies of related imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, DFT calculations have shown that the HOMO density is typically distributed along the core aromatic system. uni-giessen.de The LUMO, on the other hand, can be influenced by the presence and nature of substituents. For instance, electron-withdrawing groups can lower the LUMO energy and alter its distribution, which can impact the molecule's electronic and photophysical properties. uni-giessen.de For this compound, the methyl group at the 7-position is expected to have a modest electron-donating effect, influencing the electron density distribution across the quinoline (B57606) ring system.

These calculations also provide insights into the molecule's dipole moment, which can affect its solubility and ability to cross biological membranes. A larger dipole moment is often associated with higher quantum yields in fluorescence studies of similar compounds. uni-giessen.de

A closely related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), is a known carcinogen that forms DNA adducts after metabolic activation. caymanchem.com Computational studies on such heterocyclic amines help to understand the electronic properties that contribute to their biological activity.

Table 1: Predicted Electronic Properties of Imidazoquinoline Derivatives from Theoretical Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons. Relevant for interactions with biological targets and metabolic activation.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons. Important for understanding reactivity and potential as an electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment A measure of the separation of positive and negative charges.Influences solubility, membrane permeability, and intermolecular interactions.

This table is illustrative and based on general findings for the imidazoquinoline class of compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Imidazoquinolines are well-known agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govnih.gov These receptors are involved in the innate immune response. Molecular docking simulations are employed to understand how these small molecules bind to and activate TLRs.

Docking studies of imidazoquinoline derivatives with TLR7 have revealed that they typically bind within a specific pocket of the receptor. nih.gov The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, studies on similar compounds have shown interactions with residues like Lys432 in the guanosine (B1672433) binding site of TLR7. nih.gov The planar imidazoquinoline core fits into the binding site, while substituents can form additional interactions that determine the compound's potency and selectivity for TLR7 versus TLR8. rsc.orgnih.gov

For this compound, the methyl group and the nitrogen atoms of the imidazole (B134444) and quinoline rings would be key features for interaction within the TLR binding pocket. The specific orientation and binding energy can be predicted, providing a rationale for its potential immunomodulatory activity. nih.gov

The planar, aromatic structure of this compound suggests a potential for it to interact with DNA. nih.gov Molecular docking can be used to explore its ability to bind to DNA, either through groove binding or intercalation. Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of DNA. nih.gov

Computational studies on quinoline derivatives have shown that they can act as DNA intercalating agents. nih.govresearchgate.net Docking simulations can predict the preferred binding site on the DNA, the orientation of the molecule within the DNA structure, and the key interactions that stabilize the complex. These interactions often involve hydrogen bonds with the DNA backbone and van der Waals interactions with the base pairs. biointerfaceresearch.com The stability and specificity of this binding are crucial for the molecule's potential anticancer or mutagenic effects. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of ligand-receptor complexes and to explore the conformational landscape of flexible molecules.

For the this compound-TLR complex, MD simulations can validate the binding modes predicted by docking. nih.gov They can reveal how the ligand and protein move and adapt to each other, providing insights into the induced-fit mechanism of binding. These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

When studying the interaction of this compound with DNA, MD simulations can assess the stability of the intercalated or groove-bound complex. biointerfaceresearch.comnih.gov These simulations can show how the DNA structure is distorted upon ligand binding and can reveal the dynamics of the ligand within the binding site. nih.gov Such studies are crucial for understanding the molecular basis of the compound's biological activity.

In Silico Approaches for Lead Optimization and Rational Library Design

The insights gained from computational studies can be used to guide the design of new molecules with improved properties. This process, known as in silico lead optimization, involves making targeted modifications to the lead compound (in this case, this compound) to enhance its activity, selectivity, or pharmacokinetic profile.

For example, based on the predicted binding mode in a TLR, new analogs could be designed with substituents that form additional favorable interactions with the receptor. nih.gov Similarly, modifications could be made to improve its DNA binding affinity or to alter its electronic properties. Computational methods can be used to screen a virtual library of these new compounds, predicting their properties before they are synthesized. frontiersin.orgsamipubco.comsamipubco.com This rational design approach can significantly accelerate the drug discovery process. rsc.org

Investigational Research Applications and Potential of Imidazo 4,5 F Quinoline Derivatives

Adjuvant Development in Vaccine Research and Immunotherapy Strategies

Imidazoquinoline derivatives are potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the innate immune system. This activity makes them promising candidates for use as adjuvants in vaccines and as standalone immunotherapies to enhance the body's natural defenses.

Enhancing Antigen-Specific Immune Responses in Preclinical Models

Research has consistently demonstrated that imidazoquinoline derivatives can significantly enhance antigen-specific immune responses in preclinical models. When co-administered with an antigen, these compounds stimulate antigen-presenting cells (APCs), such as dendritic cells, leading to a more robust and targeted immune reaction.

For instance, studies involving Imiquimod (B1671794) (R-837) and Resiquimod (R-848) have shown their capacity to induce the production of key cytokines like interferon-alpha (IFN-α), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). acs.orgnih.gov This cytokine profile promotes a Th1-biased immune response, which is crucial for clearing viral infections and targeting cancerous cells. acs.org In a mouse model, the administration of a DNA vaccine for HER2/neu, when adjuvanted with imiquimod, led to a significant delay in the development of spontaneous mammary tumors. This effect was associated with a marked increase in antigen-specific antibody production and cytotoxic T cell activity. nih.gov

Transcutaneous administration of imiquimod has also been shown to increase the migration of Langerhans cells to draining lymph nodes, induce rapid proliferation of antigen-specific CD4+ T cells, and promote the formation of germinal centers, all of which contribute to enhanced antigen-specific antibody production. plos.org The table below summarizes the effects of select imidazoquinoline derivatives on antigen-specific immune responses in preclinical studies.

DerivativePreclinical ModelKey Findings
Imiquimod (R-837) Mouse (DNA vaccine for HER2/neu)Delayed mammary tumor development, increased antigen-specific antibodies and cytotoxic T cell activity. nih.gov
Resiquimod (R-848) Mouse (HBsAg antigen)Augmented antibody and cytolytic T lymphocyte responses against the antigen. acs.org
Imiquimod Mouse (Ovalbumin antigen)Increased antigen-specific IgG antibody titer and enhanced Langerhans cell migration and T cell proliferation. plos.org
BBIQ Mouse (SARS-CoV-2 and Hepatitis antigens)In combination with alum, induced a superior IgG response compared to the reference standard resiquimod. nih.gov

Strategies for Sustained Immune Activation through Imidazoquinoline Modification

A significant challenge with systemic administration of imidazoquinoline derivatives is the potential for a rapid, intense, and poorly tolerated cytokine release. nih.gov To address this, researchers are developing strategies to achieve sustained and localized immune activation through chemical modification of the imidazoquinoline scaffold.

One approach involves the creation of prodrugs that release the active imidazoquinoline molecule in a controlled manner. For example, amphiphilic polymer-prodrug conjugates of an imidazoquinoline TLR7/8 agonist have been designed to form vesicular structures. nih.gov These vesicles are taken up by APCs and then degrade, releasing the agonist and triggering a prolonged immune stimulation in the draining lymph nodes while minimizing systemic inflammation. nih.govnih.gov

Another strategy is to conjugate imidazoquinolines to carrier molecules, such as macrolides like azithromycin, which can alter the pharmacokinetic profile of the compound. nih.gov This conjugation can lead to a longer half-life and a more extended release of pro-inflammatory cytokines, resulting in a more sustained and tolerable immune activation. nih.gov Modifications to enhance adsorption to traditional adjuvants like alum are also being explored. Polyphenolic derivatives of the TLR7 agonist BBIQ have demonstrated enhanced alum adsorption and, consequently, superior adjuvant effects in immunization studies. nih.gov

Exploration as Chemical Probes for Cellular and Molecular Pathway Research

The specific and potent activity of imidazoquinoline derivatives on TLRs and other cellular targets makes them valuable tools for dissecting complex biological pathways. By observing the cellular responses to these compounds, researchers can gain insights into the mechanisms of immune activation, signal transduction, and disease progression.

Imidazoquinolines serve as selective agonists for TLR7 and TLR8, allowing for the targeted investigation of the MyD88-dependent signaling pathway, which leads to the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines. mdpi.com The development of derivatives with varying selectivity for TLR7 versus TLR8 provides a means to probe the distinct roles of these two receptors in different immune cell types. nih.gov For instance, molecular docking studies have been employed to understand the interactions between various imidazoquinoline derivatives and TLRs, helping to identify key structural features for receptor binding and activation. mdpi.com

Beyond TLRs, certain imidazoquinoline analogues have been used to study other signaling pathways. The imiqualine derivative EAPB02303 has been utilized as a chemical probe in Caenorhabditis elegans to investigate the PI3K-Akt and Ras-MAPK signaling pathways, which are often dysregulated in cancer. mdpi.com This research demonstrated that EAPB02303 could inhibit the activity of these pathways, revealing its potential mechanism of action against cancers with hyperactivated IIS and oncogenic Ras mutations. mdpi.com Furthermore, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been developed as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor, enabling the study of allosteric modulation of G protein-coupled receptors. nih.gov

The table below highlights examples of imidazoquinoline derivatives used as chemical probes.

Derivative/AnaloguePathway/Target StudiedKey Research Application
Selective TLR7/8 Agonists TLR7/8 and NF-κB signalingProbing the differential roles of TLR7 and TLR8 in immune activation. nih.gov
EAPB02303 (Imiqualine) PI3K-Akt and Ras-MAPK pathwaysInvestigating the mechanism of action in cancer models with dysregulated signaling. mdpi.com
1H-imidazo[4,5-c]quinolin-4-amine derivatives A3 Adenosine ReceptorStudying positive allosteric modulation of a G protein-coupled receptor. nih.gov

Development of Advanced Antimicrobial Agents (e.g., Antibacterial, Antimalarial, Antiviral)

The immunomodulatory properties of imidazoquinolines, as well as their potential for direct antimicrobial activity, have spurred research into their development as novel antimicrobial agents.

In the context of antibacterial research, a series of 7-methyl-9-(substituted arylamino)imidazo[4,5-f]quinolines has been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. nih.gov Other studies have synthesized thio-, chloro-, and hydroxyl-functionalized imidazoquinolines, with some derivatives exhibiting moderate to high antibacterial activity against various pathogens. mdpi.commdpi.com Molecular docking studies suggest that these compounds may serve as prototypes for designing new antibiotics to combat multidrug-resistant organisms. mdpi.com

The potential of imidazoquinoline derivatives as antimalarial agents is also under investigation. While some new N-alkyl- and N-alkoxy-imidazolidinediones showed weak in vitro activity against Plasmodium falciparum, they demonstrated prophylactic activity in primate models. Imidazolidin-4-one derivatives of primaquine (B1584692) have been shown to inhibit the development of the sporogonic cycle of Plasmodium berghei in mosquitoes, suggesting a role in blocking malaria transmission.

As antiviral agents, imidazoquinolines have shown promise due to their ability to induce a potent antiviral state through the production of type I interferons. nih.gov Imiquimod, a TLR7 agonist, has demonstrated broad-spectrum antiviral activity, preventing the multiplication of SARS-CoV-2 and canine coronavirus in cell cultures, potentially through the activation of the MAPK/ERK signaling pathway. The TLR7/8 agonist Resiquimod is also being evaluated for its potential in treating viral infections like hepatitis C.

Applications in Cancer Biology Research Models (excluding clinical efficacy)

In cancer biology research, imidazoquinoline derivatives are utilized to understand and manipulate the tumor microenvironment and to investigate novel therapeutic strategies. Their ability to activate an anti-tumor immune response is a key focus of this research.

These compounds can activate dendritic cells and polarize tumor-associated macrophages (TAMs) from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype, leading to the secretion of pro-inflammatory cytokines and chemokines. nih.gov In a B16-F10 mouse melanoma model, a selective TLR7 agonist, SMU-L11, was shown to enhance the activation of immune cells and augment the proliferation of CD4+ and CD8+ T cells, which directly kill tumor cells and inhibit tumor growth. mdpi.com

Imidazoquinolines are also being investigated for their ability to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. Some imidazoquinoline derivatives have shown the ability to inhibit PI3Kα and mTOR kinases in cancer cell lines. Furthermore, research into imidazoquinoxaline derivatives has identified compounds that can downregulate oncogenic signaling proteins like STAT-3, AKT, and ERK, and induce apoptosis in cancer cells.

The table below provides examples of imidazoquinoline derivatives and their applications in cancer biology research models.

Derivative/AnalogueCancer ModelInvestigated Mechanism of Action
SMU-L11 B16-F10 mouse melanomaTLR7 agonism, M1 macrophage polarization, T-cell activation. mdpi.com
Imidazoquinoline derivatives PC-3, HepG2, A549, MCF-7 cell linesInhibition of PI3Kα and mTOR kinases.
RA-22 (Imidazoquinoxaline) MDA-MB-231 and HCT-116 cell linesDownregulation of STAT-3, AKT, and ERK signaling; induction of apoptosis.

Biochemical Transformations and Metabolomic Studies of Imidazo 4,5 F Quinoline Compounds

Enzymatic Biotransformation by Mammalian Xenobiotic-Metabolizing Systems

The biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in mammalian systems is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. These transformations are crucial in determining the compound's biological activity and potential toxicity.

Hepatic Metabolism and Metabolite Identification

The liver is the principal site of IQ metabolism. Upon entering the hepatic system, IQ undergoes extensive Phase I and Phase II metabolic reactions. Phase I reactions primarily involve oxidation, while Phase II reactions consist of conjugation with endogenous molecules to facilitate excretion.

Initial oxidation of IQ is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govcaymanchem.com This is followed by conjugation reactions that produce a variety of metabolites, which are then excreted, mainly in the urine. Studies in various animal models, such as mice and rats, have led to the identification of several key metabolites. These include products of N-acetylation, glucuronidation, sulfation, and demethylation. nih.gov More recent research has also identified hydroxylated metabolites and their subsequent conjugates. nih.gov

Below is a table summarizing the major hepatic metabolites of IQ identified in research studies.

Metabolite NameChemical FormulaDescription
N-acetyl-IQC13H12N4OA product of N-acetylation, a common pathway for aromatic amines.
IQ-N2-glucuronideC17H18N4O6A glucuronide conjugate formed at the exocyclic amino group.
IQ-5-O-glucuronideC17H18N4O6A glucuronide conjugate formed at the 5-hydroxy position after initial oxidation.
IQ-sulfamateC11H10N4O3SA sulfate (B86663) conjugate at the exocyclic amino group.
IQ-5-sulfateC11H9N4O4SA sulfate conjugate at the 5-hydroxy position.
Demethyl-IQC10H8N4A metabolite resulting from the removal of the methyl group.
1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinolineC11H12N4OA hydroxylated metabolite identified in mice. nih.gov
1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinolineC17H20N4O7The glucuronide conjugate of the 5-hydroxy metabolite. nih.gov
1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinolineC11H12N4O2A dihydroxylated metabolite. nih.gov

Role of Specific Enzyme Systems (e.g., UDP-glucuronosyl transferases) in Biotransformation

The metabolic fate of IQ is dictated by the activity of several key enzyme systems. The initial and critical step in the bioactivation of IQ is its N-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 isoform CYP1A2. nih.govcaymanchem.com This step converts the parent compound into a more reactive intermediate, N-hydroxy-IQ.

Following N-hydroxylation, this intermediate can undergo further conjugation. O-esterification of N-hydroxy-IQ can be carried out by N-acetyltransferases (NATs) and sulfotransferases (SULTs). caymanchem.comnih.gov These enzymes transfer acetyl and sulfonyl groups, respectively, to the N-hydroxy moiety, leading to the formation of highly reactive esters that can readily bind to DNA.

UDP-glucuronosyltransferases (UGTs) play a significant role in the detoxification of IQ by catalyzing glucuronidation. This process involves the transfer of glucuronic acid to IQ or its metabolites, increasing their water solubility and facilitating their elimination from the body. The identification of metabolites such as IQ-N2-glucuronide and IQ-5-O-glucuronide confirms the involvement of UGTs in IQ metabolism. nih.gov While specific UGT isoforms responsible for IQ glucuronidation are not fully elucidated, the UGT1A and UGT2B families are known to be involved in the metabolism of a wide range of xenobiotics, including carcinogens.

Microbiota-Mediated Transformation in Gastrointestinal Research Models

The gut microbiota plays a crucial role in the metabolism of various ingested compounds, including imidazoquinolines. The trillions of bacteria residing in the gastrointestinal tract possess a vast array of enzymes capable of transforming xenobiotics that escape hepatic metabolism.

Identification of Microbial Species and Pathways Involved in Imidazoquinoline Conversion

Research has demonstrated that the human intestinal microbiota can directly metabolize IQ. The primary transformation identified is the conversion of IQ into its 7-hydroxy derivative, 7-hydroxy-IQ. asm.org This reaction has been attributed to several bacterial species belonging to predominant communities within the human gut. asm.org

The following table lists the bacterial species that have been identified as capable of converting IQ to 7-hydroxy-IQ.

Bacterial SpeciesPhylumTransformation Product
Bacteroides thetaiotaomicronBacteroidetes7-hydroxy-IQ asm.org
Clostridium clostridiiformeFirmicutes7-hydroxy-IQ asm.org
Clostridium perfringensFirmicutes7-hydroxy-IQ asm.org
Escherichia coliProteobacteria7-hydroxy-IQ asm.org

Impact of Microbiota on Metabolite Profile and Biological Activity

The transformation of IQ by the gut microbiota alters its metabolite profile and, consequently, its biological activity. The formation of 7-hydroxy-IQ appears to be a significant metabolic pathway in the gut. asm.org Interestingly, while 7-hydroxy-IQ has been shown to be a direct-acting mutagen in the Ames assay, it has not demonstrated carcinogenicity in laboratory rodents, suggesting that this microbial transformation may represent a detoxification pathway. asm.org

Conversely, the gut microbiota can also contribute to the activation of IQ metabolites. For instance, glucuronide conjugates of IQ, formed in the liver and excreted via bile into the intestine, can be hydrolyzed by bacterial β-glucuronidases. asm.org This deconjugation process can release the reactive metabolites back into the intestinal lumen, potentially increasing their local toxic effects and contributing to colon carcinogenesis. asm.org Recent studies also suggest that the interplay between dietary components, such as rutin, and IQ can modulate liver health through mechanisms involving the gut microbiota. acs.org

Characterization of Biotransformation Products and Their Subsequent Molecular Activity

The biotransformation of IQ leads to the formation of various metabolites with distinct molecular activities. A critical aspect of IQ's toxicity is its ability to form covalent adducts with DNA, a process initiated by its metabolic activation.

The reactive intermediate, N-hydroxy-IQ, particularly after esterification, can bind to DNA, forming adducts that can lead to mutations if not repaired. caymanchem.comnih.gov The major DNA adduct formed is at the C8 position of guanine (B1146940). nih.gov The formation of these adducts is considered a key initiating event in the carcinogenicity of IQ.

Exposure to IQ has also been shown to induce cellular stress responses. In zebrafish models, IQ has been observed to cause liver damage by inducing oxidative stress and inflammation through the activation of specific signaling pathways, namely the TLR4/MAPK and TLR4/NF-κB pathways. nih.gov

The table below summarizes the key biotransformation products of IQ and their observed molecular activities.

Biotransformation Product/EffectDescription of Molecular Activity
N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ)The predominant DNA adduct formed from the reaction of metabolically activated IQ with guanine residues in DNA. nih.govnih.gov It is a premutagenic lesion that can lead to genetic mutations. nih.gov
7-hydroxy-IQA major metabolite produced by the gut microbiota. asm.org It is a direct-acting mutagen in the Ames test but has not been found to be carcinogenic in rodent studies. asm.org
Induction of Oxidative StressIQ exposure has been shown to increase levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the liver, indicating oxidative damage. nih.gov
Induction of InflammationIQ can trigger an inflammatory response in the liver, characterized by increased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Metabolic Stability and Degradation Pathways in In Vitro Biological Matrices

Extensive literature searches did not yield specific data on the in vitro metabolic stability and degradation pathways of 7-methyl-3H-imidazo[4,5-f]quinoline. Scientific studies providing detailed research findings, such as metabolic half-life, intrinsic clearance, or identified metabolites in in vitro biological matrices like liver microsomes or hepatocytes, are not available in the public domain for this specific chemical compound.

While research exists for structurally related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and various quinoline (B57606) and quinazoline (B50416) derivatives, the user's strict requirement to focus solely on this compound prevents the inclusion of that information. The metabolic fate of a chemical is highly dependent on its specific structure, including the position of methyl groups, which significantly influences enzyme recognition and transformation rates. Therefore, data from related compounds cannot be extrapolated to accurately describe the metabolic profile of this compound.

Further research is required to determine the metabolic stability and degradation pathways of this compound in various in vitro systems. Such studies would be essential for understanding its potential biotransformation and pharmacokinetic properties.

Emerging Research Frontiers and Future Directions for 7 Methyl 3h Imidazo 4,5 F Quinoline Research

Integration of Artificial Intelligence and Machine Learning in Imidazoquinoline Design and Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the discovery and development of novel compounds. nih.govnih.govnih.govinvivogen.com For 7-methyl-3H-imidazo[4,5-f]quinoline, these computational tools offer a powerful approach to accelerate research and explore its potential.

Generative AI models, for instance, can propose entirely new chemical entities based on the imidazoquinoline scaffold, expanding the chemical space for investigation. nih.gov Furthermore, predictive models can estimate various physicochemical and pharmacokinetic properties, such as solubility, and metabolic stability, aiding in the selection of the most promising candidates for synthesis and further testing. nih.govnih.gov The application of deep learning neural networks can further refine these predictions, offering a more nuanced understanding of structure-activity relationships. nih.govumich.edu

Table 1: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact on Research
Quantitative Structure-Activity Relationship (QSAR) Modeling Develops models that correlate the chemical structure of imidazoquinoline derivatives with their biological activity.Enables the prediction of activity for unsynthesized compounds, prioritizing synthetic efforts.
Generative Molecular Design Utilizes generative models to create novel imidazoquinoline structures with desired properties.Expands the diversity of the chemical library, potentially leading to the discovery of new biological functions.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives.Reduces the likelihood of late-stage failures in research and development by identifying potentially problematic compounds early.
Synthesis Planning AI tools can propose and evaluate synthetic routes for novel imidazoquinoline analogs. rsc.orgStreamlines the chemical synthesis process, making it more efficient and cost-effective.

While the direct application of these technologies to this compound is still an emerging area, the successful use of ML in designing other quinoline (B57606) derivatives highlights the immense potential of this approach. researchgate.net

Novel Delivery Systems and Formulation Strategies for Targeted Research Applications

The efficacy of a compound in a research setting is not solely dependent on its intrinsic activity but also on its ability to reach its intended biological target. Novel delivery systems and formulation strategies are being explored to enhance the research applications of imidazoquinolines like this compound.

Nanoparticle-based delivery systems offer a promising avenue for the targeted delivery of heterocyclic compounds. nih.govnih.govnih.gov Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and pharmacokinetic profile. youtube.comyoutube.comyoutube.com This is particularly relevant for enabling its use in various in vitro and in vivo research models.

Furthermore, targeted delivery strategies can be employed to direct the compound to specific cells or tissues of interest. nih.gov This can be achieved by functionalizing the surface of the nanoparticles with ligands that bind to receptors overexpressed on the target cells. nih.gov Such an approach would not only enhance the compound's effectiveness in experimental models but also minimize potential off-target effects.

Recent research on other imidazoquinolines has demonstrated the potential of conjugation to carrier molecules, such as macrolides, to improve their pharmacokinetic properties and direct them to specific subcellular compartments like endosomes. nih.gov This strategy of creating "smart" drug delivery systems could be adapted for this compound to fine-tune its activity in research applications. nih.gov

Table 2: Novel Delivery Systems for Imidazoquinoline Research

Delivery SystemDescriptionPotential Advantages for Research
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.Biocompatible, can improve solubility and protect the compound from degradation.
Polymeric Nanoparticles Solid colloidal particles made from biocompatible polymers.Offer controlled release profiles and can be surface-functionalized for targeted delivery. youtube.com
Micelles Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.Can solubilize poorly water-soluble compounds like many heterocyclic molecules.
Drug Conjugates Covalent attachment of the imidazoquinoline to a carrier molecule (e.g., a polymer, antibody, or peptide).Can alter the pharmacokinetic profile and enable targeted delivery to specific cell types. nih.gov

Advanced Analytical Techniques for Comprehensive Metabolomic and Adductomic Profiling of Imidazoquinolines

A thorough understanding of a compound's metabolic fate and its interaction with cellular macromolecules is crucial for interpreting research findings. Advanced analytical techniques are enabling a more comprehensive profiling of imidazoquinolines.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a detailed snapshot of the biochemical changes induced by this compound. elsevierpure.comyoutube.com Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) can identify and quantify a wide range of metabolites, offering insights into the metabolic pathways perturbed by the compound. elsevierpure.comnih.gov

Adductomics, a sub-discipline of metabolomics, focuses on the study of adducts formed between a chemical and biological macromolecules, such as DNA and proteins. For heterocyclic amines, which can be metabolically activated to reactive intermediates, the formation of DNA adducts is a key area of investigation. nih.govnih.gov The ³²P-postlabelling assay is a highly sensitive method that has been used to detect DNA adducts of related imidazoquinolines. nih.gov The application of such techniques to this compound could elucidate its potential for interacting with genetic material.

Isotope-labeled standards, such as deuterium-labeled this compound, are invaluable tools in these analytical studies, allowing for accurate quantification and metabolite identification. medchemexpress.comlgcstandards.com

Exploration of Unconventional Biological Targets and Mechanisms for Imidazoquinoline-Based Research

While some imidazoquinolines are well-known for their activity as Toll-like receptor (TLR) agonists, the vast chemical space of this compound class suggests the potential for interaction with a broader range of biological targets. invivogen.comrsc.orgnih.gov Future research on this compound should venture beyond the conventional to explore novel mechanisms of action.

For instance, a study on 7-methyl-9-(substituted arylamino)imidazo[4,5-f]quinolines, derivatives of the core structure, reported antibacterial activity against both Gram-positive and Gram-negative organisms. nih.gov This finding suggests that this compound and its analogs may have biological activities independent of TLR signaling. Investigating these alternative pathways could open up new avenues for research.

Computational methods, such as inverse docking, can be used to screen this compound against a wide array of protein structures to identify potential new biological targets. This in silico approach, followed by experimental validation, could rapidly expand our understanding of the compound's biological activity profile. The exploration of its effects on various enzymatic pathways and cellular signaling cascades could reveal unexpected and potentially valuable research applications. youtube.com

Sustainable and Green Chemistry Approaches in Imidazoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and research chemicals to minimize environmental impact. mdpi.comnih.govejcmpr.com Applying these principles to the synthesis of this compound is a critical future direction.

Traditional methods for synthesizing quinoline and related heterocyclic structures can involve harsh reaction conditions, hazardous solvents, and multi-step processes. nih.gov Modern synthetic strategies aim to overcome these limitations. Microwave-assisted organic synthesis, for example, can significantly reduce reaction times and energy consumption. mdpi.commdpi.com The use of environmentally benign solvents, such as water, is another key aspect of green chemistry that can be explored for the synthesis of imidazoquinolines. nih.gov

Furthermore, the development of metal-free catalytic systems and one-pot reactions can improve the atom economy and reduce waste generation. nih.govnih.gov These approaches not only make the synthesis more sustainable but can also lead to higher yields and easier purification of the final product. As research on this compound expands, the adoption of these green chemistry principles will be essential for ensuring that its synthesis is both efficient and environmentally responsible. researchgate.netresearchgate.netmdpi.com

Table 3: Green Chemistry Approaches for Imidazoquinoline Synthesis

Green Chemistry PrincipleApplication in Synthesis
Use of Alternative Energy Sources Microwave irradiation to accelerate reactions and reduce energy use. mdpi.commdpi.com
Use of Safer Solvents Employing water or other eco-friendly solvents in place of hazardous organic solvents. nih.gov
Catalysis Utilizing recyclable catalysts and developing metal-free catalytic reactions to improve efficiency and reduce waste. nih.gov
Atom Economy Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of starting materials into the final product. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-3H-imidazo[4,5-f]quinoline, and how can intermediates be characterized?

  • Methodological Answer : A common synthesis involves starting with quinoline-5,6-diamine, followed by condensation with aromatic aldehydes (e.g., benzaldehyde derivatives) and subsequent cyclization using iodine in dimethylformamide (DMF). N-methylation with dimethyl sulfate in ethanol yields the final product. Key intermediates are characterized via IR spectroscopy (C=N stretching at ~1654 cm⁻¹), ¹H-NMR (aromatic proton coupling patterns), and mass spectrometry (e.g., m/z 245 for 2-phenyl-1H-imidazo[4,5-f]quinoline) .

Q. How is the mutagenic potential of this compound evaluated in vitro?

  • Methodological Answer : The Ames test with Salmonella typhimurium TA98 is standard. Mutagenicity is quantified by dose-dependent revertant colony counts. For example, antimutagenic effects of vegetable extracts can reduce IQ-induced mutagenicity by 40–60% via competitive inhibition of metabolic activation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : UV-Vis spectroscopy (absorption maxima at ~263 nm for quinoline derivatives), circular dichroism (to assess DNA adduct conformation), and ¹³C-NMR (to resolve methyl and aromatic carbons) are essential. For example, C8-deoxyguanosine adducts show distinct UV melting profiles and CD spectral shifts .

Advanced Research Questions

Q. How do sequence-specific DNA adducts of this compound influence repair efficiency and mutagenesis?

  • Methodological Answer : Site-specific adducts are synthesized via phosphoramidite chemistry and incorporated into oligonucleotides. Repair kinetics are measured using exonuclease assays or LC-MS/MS. Adducts in flexible DNA regions (e.g., non-B structures) evade repair, increasing mutation rates (e.g., G→T transversions) .

Q. What structural modifications enhance or suppress immunostimulatory vs. mutagenic activities?

  • Methodological Answer : Pyrazolo[3,4-f]quinoline analogs exhibit potent immunostimulatory activity in mouse models (ED₅₀ < 1 mg/kg), while regioisomers (e.g., pyrazolo[4,3-f] derivatives) are inactive. Methylation at N3 reduces mutagenicity but retains immunomodulatory effects, as shown in SAR studies .

Q. How do Ah receptor polymorphisms modulate metabolic activation and toxicity in vivo?

  • Methodological Answer : Congenic mouse models (e.g., Ah-responsive vs. Ah-nonresponsive strains) reveal that CYP1A2-mediated N-hydroxylation is critical for IQ activation. Hepatic DNA adduct levels correlate with Ah responsiveness, while NAT2 genotype influences bladder adduct retention .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. procarcinogenic effects)?

  • Methodological Answer : Dose-response profiling and tissue-specific metabolism studies are key. For instance, low-dose IQ upregulates IL6 mRNA/protein via NF-κB signaling (pro-inflammatory), while high doses induce apoptosis in cancer cells via ROS generation. Confounding factors (e.g., assay cell lines, metabolic competency) must be standardized .

Q. How can computational modeling guide the design of analogs with reduced genotoxicity?

  • Methodological Answer : DFT calculations predict metabolic activation energy barriers. Docking simulations with CYP1A2 identify substituents (e.g., 5-fluoro or 8-methoxy groups) that hinder N-hydroxylation. Validated by Ames test and Comet assay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.